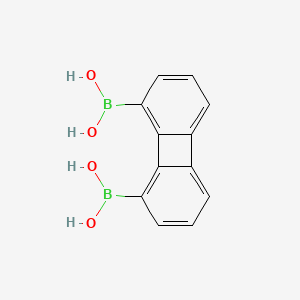
Biphenylene-1,8-diyldiboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenylene-1,8-diyldiboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a biphenylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene-1,8-diyldiboronic acid typically involves the coupling of boronic acid derivatives with biphenylene precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Biphenylene-1,8-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: Electrophilic substitution reactions can occur at the biphenylene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenylene derivatives .
Applications De Recherche Scientifique
Biphenylene-1,8-diyldiboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of biphenylene-1,8-diyldiboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid groups can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is particularly useful in glucose sensing, where the compound binds to glucose molecules, enabling their detection . Additionally, its interactions with biological targets can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- Benzene-1,4-diboronic acid
- Phenylboronic acid
- Bis(pinacolato)diboron
- 4-Biphenylboronic acid
- 2,5-Thiophenediylbisboronic acid
Comparison: Biphenylene-1,8-diyldiboronic acid stands out due to its unique biphenylene backbone, which imparts distinct electronic and steric properties. Compared to benzene-1,4-diboronic acid, it offers greater rigidity and planarity, which can influence its reactivity and interactions with other molecules. Its ability to form stable complexes with diols makes it particularly valuable in applications such as glucose sensing, where high selectivity and sensitivity are required .
Propriétés
Numéro CAS |
480438-76-4 |
|---|---|
Formule moléculaire |
C12H10B2O4 |
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
(8-boronobiphenylen-1-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H |
Clé InChI |
AVSQIGJONKDOLH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
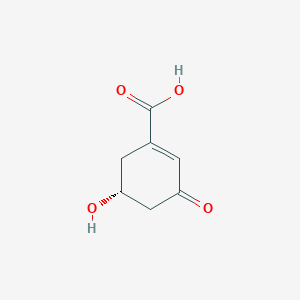

![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
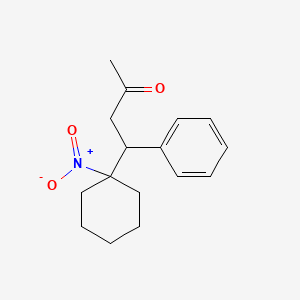
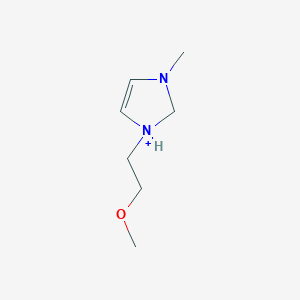
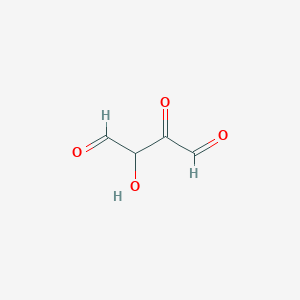
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
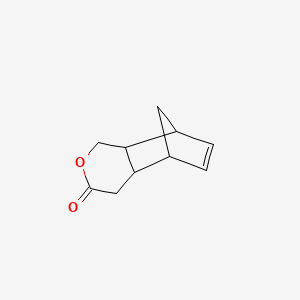
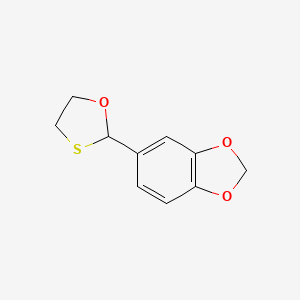

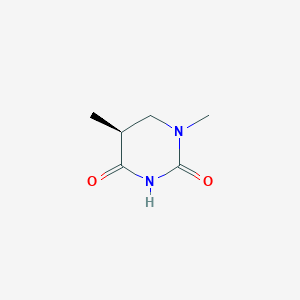
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
